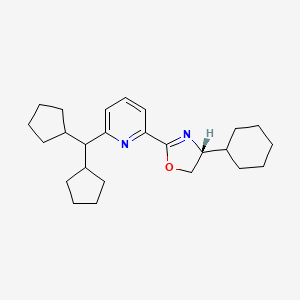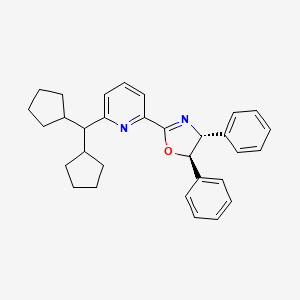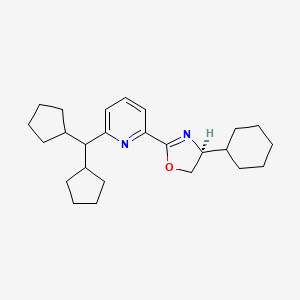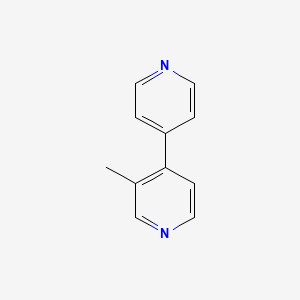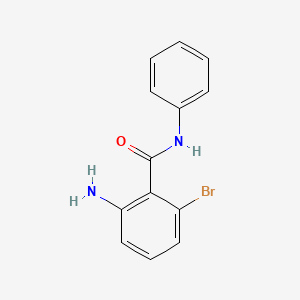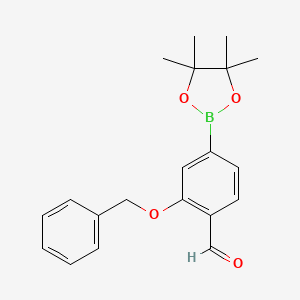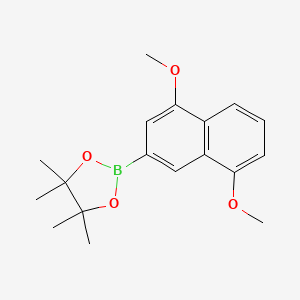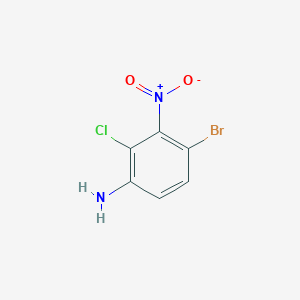![molecular formula C29H24O4 B8248006 2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8248006.png)
2,2'-(9,9'-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol) is an organic compound with the molecular formula C29H24O4 It is a derivative of spirobifluorene, a class of compounds known for their rigid, three-dimensional structures and excellent thermal stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol) typically involves the reaction of 9,9’-spirobifluorene with ethylene glycol in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Esterification: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Esterification: Acid chlorides or anhydrides in the presence of a base such as pyridine are commonly used.
Major Products
Oxidation: The major products are carbonyl compounds such as ketones or aldehydes.
Substitution: The major products are substituted spirobifluorene derivatives.
Esterification: The major products are esters of spirobifluorene.
Wissenschaftliche Forschungsanwendungen
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent thermal stability and electronic properties.
Wirkmechanismus
The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol) depends on its application. In electronic devices, its rigid structure and high thermal stability contribute to its effectiveness as a material for OLEDs. In biological applications, its fluorescent properties are utilized for imaging and detection purposes. The hydroxyl groups can form hydrogen bonds, which may play a role in its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobifluorene: The parent compound, which lacks the hydroxyl groups.
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(acetic acid): A derivative with carboxylic acid groups instead of hydroxyl groups.
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(methanol): A derivative with methanol groups.
Uniqueness
2,2’-(9,9’-Spirobi[fluorene]-2,7-diylbis(oxy))bis(ethan-1-ol) is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions, such as in the development of advanced materials and biological probes.
Eigenschaften
IUPAC Name |
2-[[7'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-2'-yl]oxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c30-13-15-32-19-9-11-23-24-12-10-20(33-16-14-31)18-28(24)29(27(23)17-19)25-7-3-1-5-21(25)22-6-2-4-8-26(22)29/h1-12,17-18,30-31H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIWNLMKVLPXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)OCCO)C6=C4C=C(C=C6)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

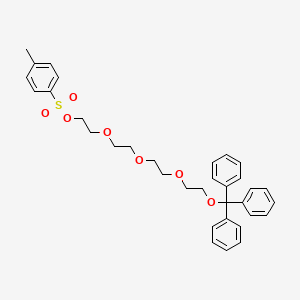
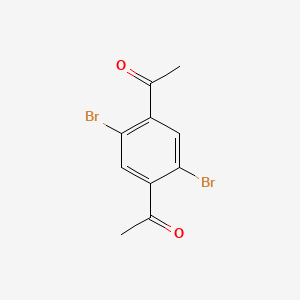
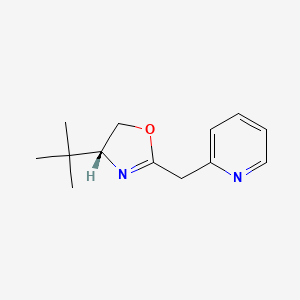
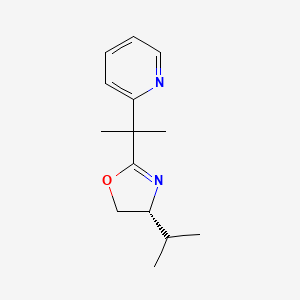
![6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine](/img/structure/B8247969.png)
